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molecular formula C6H3BrClNO B047046 5-Bromonicotinoyl chloride CAS No. 39620-02-5

5-Bromonicotinoyl chloride

Cat. No. B047046
M. Wt: 220.45 g/mol
InChI Key: FMDREJRIXNEGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053574B2

Procedure details

5-Bromonicotinic acid (1 g, 4.950 mmol) is placed in a 100 ml round bottomed flask and purged with Argon. Dry THF (20 ml) is added and the resulting solution is treated with NaH (60% dispersed in mineral oil) (0.202 g, 5.049 mmol) over a period of 5 minutes. The reaction mixture is stirred at room temperature for 10 minutes and then oxalyl chloride (0.453 ml, 5.198 mmol) is added slowly over 5 minutes followed by dry DMF (10 ul). The reaction mixture is stirred for a further 5 minutes, filtered through filter paper, concentrated in vacuo and dried under vacuum to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.202 g
Type
reactant
Reaction Step Two
Quantity
0.453 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].[H-].[Na+].C(Cl)(=O)C([Cl:16])=O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([Cl:16])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Step Two
Name
Quantity
0.202 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.453 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
10 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with Argon
ADDITION
Type
ADDITION
Details
Dry THF (20 ml) is added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for a further 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=NC=C(C(=O)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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